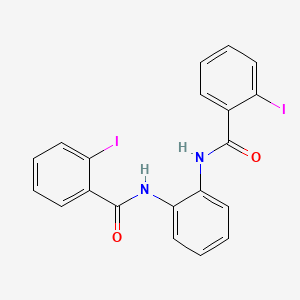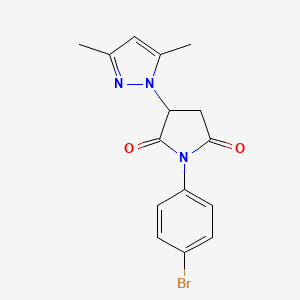
5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on biochemical and physiological processes, making it useful for studying these processes in vitro and in vivo. Some of the specific applications of this compound include:
1. Cancer Research: 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to have anti-cancer properties, making it useful for studying the mechanisms of cancer cell growth and proliferation.
2. Neurological Research: This compound has been shown to affect the levels of neurotransmitters in the brain, making it useful for studying the mechanisms of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Immunology Research: 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to affect the immune system, making it useful for studying the mechanisms of immune system disorders such as autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, as well as the activity of receptors such as adenosine receptors and dopamine receptors. These effects can lead to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) are varied and depend on the specific processes being studied. Some of the effects that have been observed include:
1. Anti-cancer effects: This compound has been shown to inhibit the growth and proliferation of cancer cells.
2. Neurological effects: 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been shown to affect the levels of neurotransmitters in the brain, leading to changes in neurological function.
3. Immunological effects: This compound has been shown to affect the activity of immune cells, leading to changes in immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) in lab experiments include its specificity for certain enzymes and receptors, its ability to affect a variety of biochemical and physiological processes, and its potential applications in a variety of scientific fields. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are many future directions for research on 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone). Some of the potential areas of study include:
1. Further exploration of the anti-cancer properties of this compound, including its potential use in cancer treatment.
2. Investigation of the effects of this compound on specific neurological disorders, such as Parkinson's disease and Alzheimer's disease.
3. Study of the potential immunomodulatory effects of this compound, including its use in treating autoimmune diseases.
4. Development of new synthesis methods for this compound, including methods that may increase yields or reduce toxicity.
5. Investigation of the potential use of this compound in combination with other drugs or therapies, to enhance its effects or reduce toxicity.
In conclusion, 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound with potential applications in scientific research. This compound has a specific synthesis method and mechanism of action that affect biochemical and physiological processes in the body. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on its applications in cancer research, neurological research, immunology research, and more.
Métodos De Síntesis
The synthesis method for 5-bromo-7-methyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) involves the reaction of 5-bromo-7-methyl-1H-indole-2,3-dione with 8-quinolinylhydrazine in the presence of a catalyst. This method has been optimized to produce high yields of the compound with a high degree of purity.
Propiedades
IUPAC Name |
5-bromo-7-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-10-8-12(19)9-13-15(10)21-18(24)17(13)23-22-14-6-2-4-11-5-3-7-20-16(11)14/h2-9,21,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGURZGWCGNIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC3=CC=CC4=C3N=CC=C4)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-Bromo-7-methyl-3-[2-(quinolin-8-YL)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)nicotinamide](/img/structure/B4883976.png)

![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)
![4-(2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4883999.png)

![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884013.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4884024.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-4-methylquinolinium bromide](/img/structure/B4884046.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4884056.png)